Superior Agonist Activity at GPR35 Relative to a Close Structural Analog
In a direct comparator assay evaluating agonist activity at the GPR35 receptor in human HT-29 cells, methyl 3-bromo-6-chloropyrazine-2-carboxylate (CHEMBL4092954) exhibited an IC50 of 23 nM. In stark contrast, a closely related analog, CHEMBL4103860, which shares a similar pyrazine carboxylate core but with a different substitution pattern, displayed an IC50 of 2,890 nM (2.89 µM) in the same assay. This represents a 125-fold difference in potency [1][2]. While this data is from a non-targeted screening panel, it underscores the profound impact of specific halogen positioning on biological activity.
| Evidence Dimension | GPR35 Agonist Activity (IC50) |
|---|---|
| Target Compound Data | 23 nM |
| Comparator Or Baseline | CHEMBL4103860 (analogous pyrazine carboxylate): 2,890 nM |
| Quantified Difference | 125-fold higher potency (lower IC50) for the target compound |
| Conditions | Agonist activity in human HT-29 cells assessed as induction of cell desensitization to 1 µM zaprinast, preincubated for 1 hour [1]. |
Why This Matters
For research programs targeting GPR35 modulation, this quantitative potency differential justifies the procurement of the specific 3-bromo-6-chloro isomer over other in-stock pyrazine carboxylates, as it provides a more sensitive probe for in vitro studies.
- [1] BindingDB. (n.d.). BDBM50259853 (CHEMBL4092954). Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50259853&tag=rep&fil=tg&enzyme=G-protein+coupled+receptor+35&pcid=p4761&submit=summary View Source
- [2] BindingDB. (n.d.). BDBM50259846 (CHEMBL4103860). Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50259846&google=BDBM50259846 View Source
